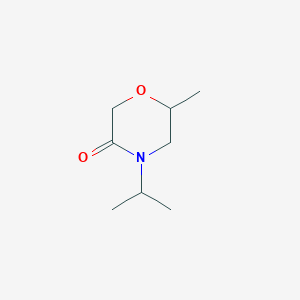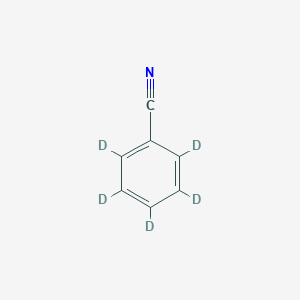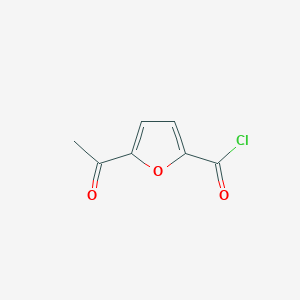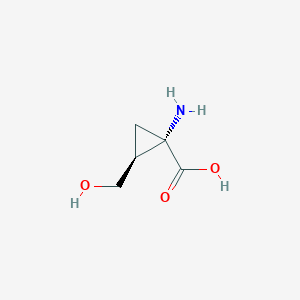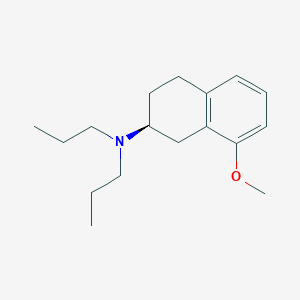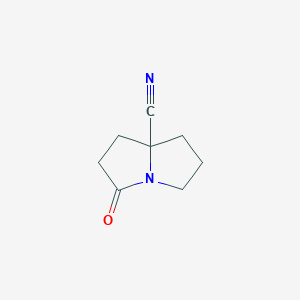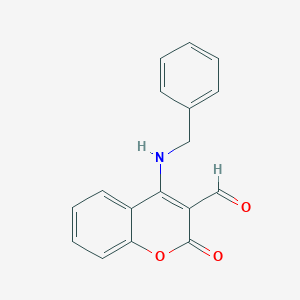![molecular formula C8H7N3O2 B048015 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869941-96-8](/img/structure/B48015.png)
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that include cyclocondensation, deprotection, imination, and heterocyclization processes. For example, one study describes the one-pot synthesis of 6-aminopyrazolo[3,4-d]pyrimidine through the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide in an acid-mediated solution, highlighting the complexity and efficiency of synthesizing these compounds (Tseng et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the molecular structure of related compounds shows a diversity in the crystallization forms and the formation of hydrogen-bonded networks, indicating the structural flexibility and potential for interaction of these molecules (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, including cyclocondensation with β-enaminones, formylation, and interaction with different reagents to produce novel derivatives with potential biological activities. These reactions are crucial for exploring the chemical space and pharmacological potential of pyrazolopyrimidine derivatives (Castillo et al., 2018).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substituents. For example, the solvent-free synthesis of certain pyrazolopyrimidine derivatives highlights the role of catalysis in achieving high yields and eco-friendly processes, which is important for the scalability and environmental impact of their production (Yao et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of pyrazolopyrimidine derivatives. Studies on the synthesis and reactivity of these compounds provide insights into their potential as intermediates for further chemical transformations and their role in the development of new materials or pharmacologically active molecules (Gein et al., 2009).
Applications De Recherche Scientifique
1. Fluorescent Molecules for Optical Applications
- Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The PPs are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Anticancer Activity
- Summary of Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
- Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity. The structure activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research .
- Results or Outcomes: The review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .
3. Fluorophores for Optical Applications
- Summary of Application: A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods of Application: The PPs are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
- Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
4. Antitumor Scaffold
- Summary of Application: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
- Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity. The structure activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research .
- Results or Outcomes: The review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .
5. Intermediate for Anti-Diabetic Drug Synthesis
- Summary of Application: This product is used as a synthetic intermediate of anti-diabetic anagliptin which is a selective as dipeptidyl peptidase-IV (DPP-IV) inhibitor .
- Methods of Application: The compound is used in the synthesis of anagliptin, a drug used for the treatment of diabetes .
- Results or Outcomes: The successful synthesis of anagliptin, which has shown efficacy in the treatment of diabetes .
6. Synthetic Intermediate for Anti-Diabetic Drug
- Summary of Application: This compound is used as a synthetic intermediate of anti-diabetic anagliptin which is a selective as dipeptidyl peptidase-IV (DPP-IV) inhibitor .
- Methods of Application: The compound is used in the synthesis of anagliptin, a drug used for the treatment of diabetes .
- Results or Outcomes: The successful synthesis of anagliptin, which has shown efficacy in the treatment of diabetes .
Safety And Hazards
Orientations Futures
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used in the synthesis of a wide range of triazole-linked glycohybrids, which have shown promising anticancer activity . This suggests potential future directions for the development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
Propriétés
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNOXGKQXXFWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424519 | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
869941-96-8 | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

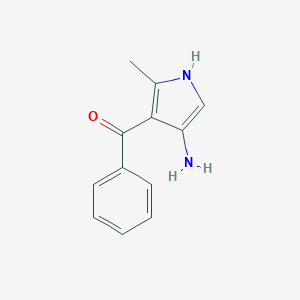
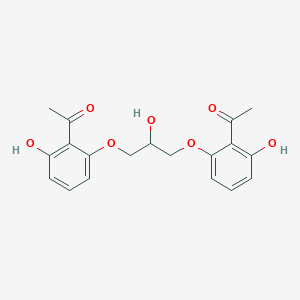
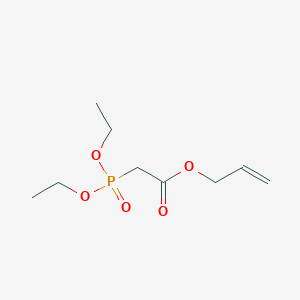
![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)

